An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular properties is paramount. Small molecules, such as 2-methyl-4-(trifluoromethoxy)benzoic acid, are the foundational building blocks for novel therapeutics and functional materials. The strategic incorporation of substituents like a methyl group and a trifluoromethoxy group onto a benzoic acid scaffold dramatically influences its electronic, steric, and lipophilic characteristics. The methyl group, an electron-donating group, and the trifluoromethoxy group, a potent electron-withdrawing and lipophilic moiety, create a unique physicochemical profile.
This guide provides a comprehensive analysis of the core physicochemical properties of 2-methyl-4-(trifluoromethoxy)benzoic acid. It is intended for researchers, medicinal chemists, and formulation scientists, offering not only a compilation of predicted and experimental data but also detailed, field-tested protocols for their determination. Understanding these properties is critical for predicting a compound's behavior, from its solubility and membrane permeability to its metabolic stability and potential for interacting with biological targets.
Molecular Identity and Structural Attributes
A clear definition of the molecule's identity is the first step in any rigorous scientific investigation.
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IUPAC Name: 2-Methyl-4-(trifluoromethoxy)benzoic acid
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CAS Number: 1261747-62-9[1]
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Molecular Formula: C₉H₇F₃O₃[1]
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Molecular Weight: 220.15 g/mol [1]
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SMILES: O=C(O)c1ccc(OC(F)(F)F)cc1C
Structural Features: The molecule consists of a benzoic acid core, which imparts acidic properties. The substitution pattern is key to its function:
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Carboxylic Acid (-COOH): The primary acidic functional group, which will be ionized at physiological pH.
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Methyl Group (-CH₃) at position 2: This group provides steric bulk adjacent to the carboxylic acid and is weakly electron-donating.
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Trifluoromethoxy Group (-OCF₃) at position 4: This group is highly lipophilic and strongly electron-withdrawing, which significantly impacts the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring.
Key Physicochemical Parameters
The interplay of the functional groups dictates the compound's behavior in various environments. The following table summarizes key computed and, where available, experimental properties.
| Property | Predicted/Computed Value | Importance in Drug Development |
| Molecular Weight | 220.15 g/mol [1] | Adherence to Lipinski's Rule of Five; influences diffusion and transport. |
| pKa (Acid Dissociation Constant) | Estimated Range: 2.5–3.5 | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. The electron-withdrawing -OCF₃ group is expected to lower the pKa compared to benzoic acid (pKa ~4.2). For comparison, 4-(trifluoromethyl)benzoic acid has a pKa of 2.7.[2] |
| cLogP (Calculated Octanol-Water Partition Coefficient) | ~2.7 | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts hydrogen bonding potential and influences cell membrane permeability. |
| Aqueous Solubility | Low to moderate | Critical for formulation, bioavailability, and achieving therapeutic concentrations. Solubility is pH-dependent due to the acidic nature of the molecule.[3] |
Experimental Determination of Physicochemical Properties
Theoretical predictions provide valuable guidance, but experimental determination is the gold standard for accurate characterization. The following section details robust protocols for measuring the most critical physicochemical parameters.
Determination of pKa via Potentiometric Titration
Causality: The pKa is the pH at which 50% of the acid is in its ionized (deprotonated) form. Potentiometric titration is the most direct and accurate method for measuring this equilibrium.[4][5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[6]
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
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Preparation: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[7] Prepare a 1 mM solution of 2-methyl-4-(trifluoromethoxy)benzoic acid. Due to limited aqueous solubility, a co-solvent system (e.g., methanol/water) may be required. Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[6][7] Maintain a constant ionic strength using 0.15 M potassium chloride.[7]
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Titration Setup: Place 20 mL of the sample solution into a temperature-controlled vessel (25°C) equipped with a magnetic stirrer. Immerse the calibrated pH electrode.[6]
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Execution: Purge the solution with nitrogen to displace dissolved CO₂.[7] First, titrate the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the analyte is fully protonated.[6] Then, begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7]
Determination of Lipophilicity (LogD) via Shake-Flask Method
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. The "shake-flask" method is the gold standard for measuring the partition coefficient (LogP for non-ionizable compounds, LogD for ionizable compounds at a specific pH).[8][9] It directly measures the equilibrium distribution of the analyte between n-octanol (simulating a lipid phase) and an aqueous buffer.[9]
Relationship between LogP, LogD, and pKa
Caption: Interdependence of LogP, pKa, and LogD for an ionizable acid.
Detailed Protocol:
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Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).[8] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[8] Prepare a 10 mM stock solution of the test compound in DMSO.[8]
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Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to the vial.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[10]
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Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Determination of Kinetic Aqueous Solubility
Causality: Low aqueous solubility is a primary cause of failure for drug candidates.[11][12][13] Kinetic solubility is a high-throughput method used in early drug discovery to identify potential solubility liabilities.[11][14] It measures the concentration of a compound in an aqueous buffer after a short incubation period, following its introduction from a DMSO stock solution.[12][14]
Detailed Protocol (Nephelometric Method):
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Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[15]
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Assay Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into each well.[15]
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Precipitation: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to achieve the desired final compound concentration.[15]
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Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[15]
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Measurement: Measure the light scattering in each well using a nephelometer.[15] The intensity of scattered light is proportional to the amount of precipitate formed. The solubility is determined as the concentration at which precipitation begins.
Implications for Research and Drug Development
The physicochemical profile of 2-methyl-4-(trifluoromethoxy)benzoic acid suggests several key considerations for its application:
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Acidity: With an estimated pKa in the acidic range (2.5-3.5), the compound will be almost entirely in its ionized (carboxylate) form at physiological pH 7.4. This high degree of ionization will enhance aqueous solubility but can significantly reduce its ability to passively diffuse across lipid membranes, potentially limiting oral absorption and brain penetration.
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Lipophilicity: A cLogP of ~2.7 is within a favorable range for drug-likeness. However, the effective lipophilicity (LogD) at pH 7.4 will be substantially lower than the LogP due to ionization. This highlights the critical importance of measuring LogD at physiological pH rather than relying solely on LogP.
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Solubility: While ionization aids solubility, the overall flat, aromatic structure can lead to crystal lattice packing, potentially limiting its intrinsic solubility. Formulation strategies, such as salt formation, may be necessary to achieve adequate concentrations for in vivo studies.
Conclusion
2-Methyl-4-(trifluoromethoxy)benzoic acid possesses a distinct set of physicochemical properties governed by its acidic carboxyl group and the opposing electronic and steric influences of its methyl and trifluoromethoxy substituents. Its strong acidity ensures ionization and aids aqueous solubility at physiological pH, while its moderate intrinsic lipophilicity is a favorable characteristic for interacting with biological targets. However, this same ionization presents a challenge for passive membrane permeability. A thorough experimental evaluation of its pKa, LogD at pH 7.4, and aqueous solubility, using the protocols detailed herein, is essential for any researcher aiming to utilize this compound in drug discovery or materials science. This data will provide the critical foundation for rational compound optimization, formulation design, and the prediction of its in vivo behavior.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
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Al-Ghabeish, M., & Al-Halman, I. (2015). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
- Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
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ECETOC. (2011). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
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ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
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ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
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CP Lab Safety. 4-Methyl-2-(trifluoromethoxy)benzoic acid, 95% Purity, C9H7F3O3, 100 mg. Available from: [Link]
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Solubility of Things. 4-(Trifluoromethyl)benzoic acid. Available from: [Link]
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